7-Bromo-1-methyl-1H-indole-3-carboxylic acid
Description
Properties
IUPAC Name |
7-bromo-1-methylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-12-5-7(10(13)14)6-3-2-4-8(11)9(6)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZSHCRKAFZOHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility Profile & Physicochemical Characterization of 7-Bromo-1-methyl-1H-indole-3-carboxylic acid
Executive Summary
7-Bromo-1-methyl-1H-indole-3-carboxylic acid (CAS: 86153-25-5) is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological pathways and kinase inhibition. As a lipophilic organic acid, its solubility profile presents specific challenges for process scale-up and formulation.
This technical guide provides a comprehensive analysis of the compound's solubility behavior. While direct experimental data for this specific derivative is sparse in open literature, this guide synthesizes physicochemical principles, structure-property relationships (SPR), and analogous data to establish a robust solubility profile. It further details a self-validating protocol for thermodynamic solubility determination, essential for optimizing recrystallization and purification processes.
Physicochemical Basis & Predicted Properties[1][2][3][4][5][6]
The solubility behavior of 7-Bromo-1-methyl-1H-indole-3-carboxylic acid is governed by the interplay between its hydrophobic indole core (enhanced by the 7-bromo and 1-methyl substituents) and its hydrophilic carboxylic acid moiety.
Structural Analysis
-
Indole Core: Planar, aromatic system driving π-π stacking interactions, leading to high crystal lattice energy and reduced solubility in non-polar solvents.
-
7-Bromo Substituent: Increases lipophilicity and molecular volume. The electron-withdrawing nature of bromine slightly increases the acidity of the carboxylic acid compared to the non-halogenated analog.
-
1-Methyl Group: Eliminates the hydrogen bond donor capability of the indole nitrogen (N1). This typically lowers the melting point relative to the N-H analog but significantly increases solubility in aprotic solvents by removing strong intermolecular H-bonding networks.
-
3-Carboxylic Acid: Provides a pH-dependent solubility switch. It acts as a hydrogen bond donor/acceptor, facilitating solubility in polar protic solvents (alcohols) and basic aqueous media.
Predicted Physicochemical Parameters
Based on computational modeling and analog comparison (e.g., Indole-3-carboxylic acid).
| Parameter | Value (Estimated) | Rationale |
| Molecular Weight | 268.11 g/mol | C₁₁H₁₀BrNO₂ |
| LogP (Octanol/Water) | 3.1 – 3.4 | Indole (2.14) + Methyl (0.5) + Bromo (0.[1][2]8) - COOH (0.7) |
| pKa (Acidic) | 3.8 – 4.2 | Carboxylic acid ionization; slightly enhanced by Br-induction. |
| pKa (Basic) | < -2.0 | Indole nitrogen is non-basic; 1-Me prevents deprotonation. |
| Melting Point | 230 – 240°C (dec.)[3] | High lattice energy typical of indole-3-carboxylic acids. |
| Hydrogen Bond Donors | 1 | Carboxylic acid (-OH) only. |
| Hydrogen Bond Acceptors | 2 | Carboxylic acid (C=O) and Indole (N). |
Solubility Profile in Organic Solvents[2][4][8]
The following profile categorizes solvents based on their interaction with the solute's functional groups. This classification is derived from the "like dissolves like" principle and experimental data from structurally similar 5-bromo and N-methyl indole derivatives.
Solubility Landscape
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism |
| Polar Aprotic | DMSO, DMF, NMP, DMAc | High (>100 mg/mL) | Strong dipole-dipole interactions; disruption of carboxylic acid dimers. Ideal for stock solutions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (10-50 mg/mL) | H-bonding with COOH. Solubility is highly temperature-dependent (increases significantly >50°C). |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (5-30 mg/mL) | Good solvation of the hydrophobic core; limited interaction with COOH. |
| Ethers/Esters | THF, Ethyl Acetate, Dioxane | Moderate to Low | Acceptable for extraction; often used as anti-solvents in crystallization. |
| Non-Polar | Hexane, Heptane, Toluene | Insoluble (<1 mg/mL) | Lack of polar interactions to overcome crystal lattice energy. |
| Aqueous (Acid/Neutral) | Water (pH < 7) | Insoluble | Hydrophobic effect dominates; COOH remains protonated (neutral). |
| Aqueous (Basic) | 0.1M NaOH, Na₂CO₃, pH > 8 | Soluble | Formation of the carboxylate salt (anion) drives solubility. |
Temperature Dependence (Van't Hoff Analysis)
Solubility in alcohols (e.g., Ethanol) typically follows the Van't Hoff equation, where
-
Implication: This compound is an excellent candidate for cooling crystallization from hot ethanol or ethanol/water mixtures. The steep solubility curve allows for high recovery yields upon cooling.
Technical Protocol: Thermodynamic Solubility Determination
To generate precise data for this specific lot/polymorph, the following self-validating protocol is recommended. This method ensures equilibrium is reached and prevents supersaturation errors.
Reagents & Equipment
-
Solute: 7-Bromo-1-methyl-1H-indole-3-carboxylic acid (>98% purity).
-
Solvents: HPLC Grade (MeOH, EtOH, DMSO, Water).
-
Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV/VIS.
Experimental Workflow (Shake-Flask Method)
The following diagram illustrates the critical path for determining thermodynamic solubility, ensuring data integrity through time-point validation.
Figure 1: Workflow for thermodynamic solubility determination using the Shake-Flask method.
HPLC Method Parameters (Standardized)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV @ 280 nm (Indole absorption max).
-
Flow Rate: 1.0 mL/min.
Process Applications: Recrystallization & Purification
Understanding the solubility profile allows for the design of efficient purification steps.
Solvent/Anti-Solvent Recrystallization
The most effective purification strategy for this compound utilizes its high solubility in polar aprotic solvents and insolubility in water.
-
Dissolution: Dissolve crude 7-Bromo-1-methyl-1H-indole-3-carboxylic acid in a minimum volume of DMSO or hot Ethanol .
-
Precipitation: Slowly add Water (anti-solvent) with vigorous stirring.
-
Ratio: Typically 1:3 to 1:5 (Solvent:Anti-solvent).
-
-
Aging: Allow the slurry to stir for 1-2 hours to ripen crystals (Ostwald ripening).
-
Filtration: Filter the solid and wash with water to remove residual DMSO/Ethanol.
-
Drying: Vacuum dry at 50°C.
Acid-Base Swing (pH Switching)
Due to the carboxylic acid functionality, the compound can be purified by pH manipulation:
-
Dissolve in dilute NaOH (pH > 10). Impurities insoluble in base (non-acidic indoles) can be filtered off.[4]
-
Acidify the filtrate with HCl to pH ~2. The product precipitates as the free acid.
References
-
PubChem. (2023).[2] 7-bromo-1-methyl-1H-indole-3-carboxylic acid (CID 53418877). National Library of Medicine. [Link]
-
Yoo, W. J., et al. (2012).[5] "Base-Mediated Carboxylation of Unprotected Indole Derivatives with Carbon Dioxide." Organic Letters, 14(20), 5326–5329. (Describes general synthesis and properties of indole-3-carboxylic acids). [Link]
-
Li, J., et al. (2016). "Discovery and Preclinical Characterization of Indole-3-carboxylic Acid Derivatives." Journal of Medicinal Chemistry, 59(17).[6] (Provides solubility data for analogous chloro-indole acids). [Link]
-
ChemSrc. (2023). 1H-Indole-3-carboxylic acid Physicochemical Properties. (Reference for pKa and general solubility of the core scaffold). [Link]
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- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes & Protocols: 7-Bromo-1-methyl-1H-indole-3-carboxylic acid in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters like serotonin to blockbuster drugs. Its unique electronic properties and ability to form key hydrogen bonds make it a privileged scaffold in drug design. The strategic functionalization of the indole ring allows for the fine-tuning of a compound's pharmacological profile.
This guide focuses on a particularly valuable, functionalized intermediate: 7-Bromo-1-methyl-1H-indole-3-carboxylic acid . Each modification to the parent indole structure is deliberate and serves a distinct purpose in drug synthesis:
-
The 7-Bromo Group: This is arguably the most critical feature. The bromine atom serves as a versatile synthetic "handle." It is strategically positioned for late-stage diversification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[1][2][3] This allows for the systematic exploration of the chemical space around the indole core, which is crucial for optimizing a drug candidate's potency, selectivity, and pharmacokinetic properties.[4]
-
The 1-Methyl Group: N-methylation of the indole ring prevents the nitrogen from acting as a hydrogen bond donor. This modification can significantly enhance metabolic stability by blocking N-dealkylation and can improve cell permeability and oral bioavailability.
-
The 3-Carboxylic Acid Group: This functional group is an essential point for extension, most commonly through the formation of amide bonds.[5] Amide coupling is the most frequently used reaction in medicinal chemistry, allowing for the connection of the indole core to other pharmacophores or linker units.[2][6]
This combination of features makes 7-Bromo-1-methyl-1H-indole-3-carboxylic acid a powerful building block, particularly in the development of kinase inhibitors, where the indole scaffold can act as a hinge-binder, mimicking the adenine core of ATP.[7][8][9][10]
Section 1: Physicochemical Properties
A clear understanding of the physical and chemical properties of a starting material is fundamental for successful and reproducible synthetic chemistry.
| Property | Value | Source |
| CAS Number | 53418877 (from PubChem CID) | [11] |
| Molecular Formula | C₁₀H₈BrNO₂ | [11] |
| Molecular Weight | 254.08 g/mol | [11] |
| Appearance | Off-white to light yellow solid | Supplier Data |
| Solubility | Soluble in DMF, DMSO, Methanol | Supplier Data |
| Purity | Typically ≥97% | Supplier Data |
Section 2: Core Synthetic Applications & Protocols
The primary utility of this intermediate lies in two key transformations: amide bond formation at the C3-carboxylic acid and cross-coupling at the C7-bromo position. These reactions are often used sequentially to build complex drug molecules.
Application I: Amide Coupling for Kinase Inhibitor Scaffolds
Background: Many kinase inhibitors utilize a central hinge-binding motif connected to a solubilizing tail or a moiety that occupies a nearby hydrophobic pocket. The amide bond is the most common linker for this purpose. The following protocol details a robust method for coupling 7-Bromo-1-methyl-1H-indole-3-carboxylic acid with a primary amine, a foundational step in synthesizing a library of potential inhibitors.
Workflow for Amide Bond Formation
Caption: General workflow for HATU-mediated amide coupling.
Detailed Protocol: HATU-Mediated Amide Coupling
This protocol describes the coupling of 7-Bromo-1-methyl-1H-indole-3-carboxylic acid with a generic primary amine (R-NH₂).
Materials:
-
7-Bromo-1-methyl-1H-indole-3-carboxylic acid (1.0 eq)
-
Primary Amine (R-NH₂) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl Acetate, Water, Brine
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-Bromo-1-methyl-1H-indole-3-carboxylic acid (1.0 eq) and the primary amine (1.1 eq).
-
Solvation: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.2 M).
-
Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Activation: Cool the flask to 0°C in an ice bath. Add HATU (1.2 eq) portion-wise over 5 minutes. Causality Note: Adding the coupling reagent at 0°C helps to control the initial exotherm and minimize potential side reactions. HATU is a highly efficient, modern coupling reagent that minimizes racemization risk with chiral amines and is often successful where other reagents like DCC or EDC fail, especially with electron-deficient or sterically hindered substrates.[6][12]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the desired amide.
Application II: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
Background: The Suzuki-Miyaura cross-coupling is a pillar of modern organic synthesis, enabling the formation of C-C bonds.[1][13] For our intermediate, this reaction allows the bromine at the 7-position to be replaced with a wide variety of aryl or heteroaryl groups, which is a key strategy for modulating interactions with biological targets.[2][3] For example, in kinase inhibitor design, this position can be functionalized to target allosteric sites or improve solubility.[14]
Logical Diagram of Suzuki Coupling
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical Suzuki coupling of the 7-bromoindole amide product from the previous step with a generic arylboronic acid.
Materials:
-
7-Bromo-1-methyl-1H-indole-3-carboxamide (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (0.05-0.1 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or DME/Water, typically 4:1)
Procedure:
-
Reaction Setup: To a flask suitable for heating under reflux, add the 7-bromoindole substrate (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).
-
Inerting: Add the palladium catalyst (Pd(dppf)Cl₂, 0.05 eq). Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. Causality Note: The active Pd(0) catalyst is oxygen-sensitive. Thoroughly deoxygenating the reaction mixture is critical to prevent catalyst degradation and ensure high yields.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously. The reaction time can vary from 2 to 24 hours. Monitor progress by LC-MS. Causality Note: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of substrates, including electron-rich heteroaromatics like indoles.[13] The aqueous base is crucial for the transmetalation step of the catalytic cycle.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Washing: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to obtain the final 7-aryl-indole derivative.
Section 3: Safety & Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling this chemical and associated reagents.
-
Handling: 7-Bromo-1-methyl-1H-indole-3-carboxylic acid is an organic acid and an aryl bromide. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. Retrieved from [Link]
-
ACS Publications. (2023). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. Retrieved from [Link]
-
Cimarelli, C., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Retrieved from [Link]
-
PubMed. (2021). Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. Chemical Biology & Drug Design. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. PMC. Retrieved from [Link]
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PubMed. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Applications of Brominated Indole Derivatives in Chemical Synthesis. Retrieved from [Link]
-
Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 7-bromo-1-methyl-1H-indole-3-carboxylic acid. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. PMC. Retrieved from [Link]
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PharmaCompass.com. (n.d.). bromindole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]
-
Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Retrieved from [Link]
-
ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]
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Validation & Comparative
Navigating the Halogen Dance: A Comparative Bioactivity Guide to 7-Bromo vs. 5-Bromo Indole-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the indole scaffold stands as a privileged structure, a foundational blueprint for a multitude of therapeutic agents.[1] Its versatility allows for a nuanced exploration of structure-activity relationships (SAR), where subtle modifications can lead to profound changes in biological outcomes. Among the most impactful of these modifications is halogenation, a strategic placement of halogen atoms that can dramatically influence a molecule's physicochemical properties and its interaction with biological targets.[2]
This guide delves into a specific, yet crucial, comparative analysis: the bioactivity of 7-bromoindole-3-carboxylic acid derivatives versus their 5-bromo counterparts. While extensive research has illuminated the therapeutic potential of 5-bromoindole derivatives, their 7-bromo isomers remain less explored. This guide will synthesize available experimental data, elucidate the underlying chemical principles, and provide a framework for researchers navigating the design and development of novel indole-based therapeutics.
The Strategic Importance of Bromination on the Indole Ring
The introduction of a bromine atom to the indole ring is a well-established strategy in drug design to modulate lipophilicity, metabolic stability, and binding interactions.[2] The position of this halogenation is a critical determinant of the resulting compound's pharmacological profile. The electron-withdrawing nature of bromine can influence the electron density of the indole ring system, affecting its reactivity and potential for hydrogen bonding. Furthermore, the size and polarizability of the bromine atom can facilitate specific interactions within the binding pockets of target proteins.[2]
Bioactivity Profile of 5-Bromoindole-3-Carboxylic Acid Derivatives: A Landscape of Therapeutic Potential
Derivatives of 5-bromoindole-3-carboxylic acid have demonstrated a broad spectrum of biological activities, with significant research focused on their anticancer and antimicrobial properties.
Anticancer Activity
Numerous studies have highlighted the potential of 5-bromoindole derivatives as potent anticancer agents. These compounds often exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, certain 5-bromoindole-2-carboxylic acid derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain, a critical target in cancer therapy.[3][4] Molecular docking studies have revealed that these compounds can effectively occupy the ATP-binding site of EGFR, leading to the inhibition of downstream signaling cascades.[4]
In vitro studies have demonstrated the cytotoxic effects of 5-bromoindole derivatives against a range of human cancer cell lines, including those of the liver (HepG2), lung (A549), and breast (MCF-7).[3] The structure-activity relationship in this class of compounds is complex, with the nature of substituents at other positions on the indole ring playing a significant role in determining potency and selectivity.[5]
Antimicrobial and Antibiotic Potentiating Activity
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. 5-Bromoindole-3-carboxylic acid derivatives have emerged as promising candidates in this arena. Specifically, α,ω-di(5-bromoindole-3-carboxamido)polyamine conjugates have exhibited potent intrinsic antimicrobial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7][8][9]
A particularly intriguing aspect of these compounds is their ability to act as antibiotic potentiators. They can restore the efficacy of conventional antibiotics against resistant bacterial strains.[6][7][8][9] The proposed mechanism for this activity involves the disruption of the bacterial membrane, thereby increasing the permeability to the co-administered antibiotic.[6][7][8]
Herbicidal Activity
Beyond their therapeutic applications in human health, indole-3-carboxylic acid derivatives have also been investigated for their potential in agriculture. Some derivatives have shown herbicidal activity by acting as antagonists of the auxin receptor protein TIR1, which is crucial for plant growth and development.[10]
The Enigmatic 7-Bromoindole-3-Carboxylic Acid Derivatives: An Underexplored Frontier
In stark contrast to the wealth of data on 5-bromoindoles, the bioactivity of 7-bromoindole-3-carboxylic acid derivatives is significantly less documented in publicly available literature. However, based on fundamental principles of medicinal chemistry and isolated findings, we can infer potential areas of interest and guide future research.
One study on 5,6-methylenedioxyindole derivatives suggested that while a bromine atom at the C-4 position was crucial for a specific biological activity, a bromine at the C-7 position could slightly enhance this activity. This finding, though not directly on an indole-3-carboxylic acid, hints at the potential for the 7-bromo substitution to positively modulate bioactivity.
The steric and electronic differences between the C-5 and C-7 positions are significant. The C-7 position is adjacent to the indole nitrogen, which could influence the acidity of the N-H proton and the overall electronic distribution of the pyrrole ring. This proximity could lead to unique intramolecular interactions and a different binding orientation within a target protein compared to the 5-bromo isomer.
Comparative Analysis and Future Directions
The following table summarizes the known bioactivities of 5-bromoindole-3-carboxylic acid derivatives and highlights the knowledge gap for their 7-bromo counterparts.
| Biological Activity | 5-Bromoindole-3-Carboxylic Acid Derivatives | 7-Bromoindole-3-Carboxylic Acid Derivatives |
| Anticancer | Potent inhibitors of EGFR tyrosine kinase; cytotoxic against various cancer cell lines.[3][4] | Largely unexplored. Positional differences may lead to altered kinase selectivity and potency. |
| Antimicrobial | Intrinsic activity against Gram-positive bacteria (including MRSA) and antibiotic potentiation.[6][7][8][9] | Undocumented. The different electronic environment around the pyrrole ring could impact membrane disruption capabilities. |
| Herbicidal | Antagonism of the auxin receptor TIR1.[10] | Unknown. The interaction with the TIR1 binding pocket is likely to be sensitive to the position of the bromine atom. |
The direct comparison of these two classes of compounds remains a fertile ground for investigation. Future research should focus on the parallel synthesis and biological evaluation of 7-bromo and 5-bromoindole-3-carboxylic acid derivatives to provide a clear understanding of the influence of bromine's position on bioactivity.
Experimental Protocols
To facilitate such comparative studies, standardized experimental methodologies are crucial. Below are generalized protocols for key assays.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds (5-bromo and 7-bromo derivatives) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: Bacterial strains (e.g., S. aureus, MRSA) are grown in a suitable broth medium to a specific optical density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Rationale: Synthesis and Bioactivity Workflow
The following diagram illustrates a typical workflow for the synthesis and comparative evaluation of brominated indole derivatives.
Caption: A generalized workflow for the synthesis, characterization, and comparative bioactivity evaluation of 7-bromo and 5-bromo indole-3-carboxylic acid derivatives.
Conclusion: Charting a Path Forward
The existing body of research strongly supports the therapeutic potential of 5-bromoindole-3-carboxylic acid derivatives, particularly in the realms of oncology and infectious diseases. The strategic placement of the bromine atom at the C-5 position has proven to be a fruitful avenue for drug discovery. In contrast, the 7-bromo isomers represent a largely untapped chemical space. The limited available data, coupled with fundamental principles of medicinal chemistry, suggests that 7-bromoindole-3-carboxylic acid derivatives could exhibit distinct and potentially advantageous biological profiles. A systematic and comparative investigation of these two classes of isomers is not only a logical next step but a critical one for unlocking the full therapeutic potential of brominated indole scaffolds. Such studies will undoubtedly provide invaluable insights for the rational design of the next generation of indole-based drugs.
References
-
MDPI. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. [Link]
-
ResearchGate. Structure/activity relationships of indole derivatives. [Link]
-
PMC. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. [Link]
-
PMC. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]
-
Frontiers. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]
-
Bentham Science Publishers. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. [Link]
-
PubMed. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. [Link]
-
ResearchGate. (PDF) Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. [Link]
-
PMC. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. [Link]
-
MDPI. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. [Link]
-
PubMed. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. [Link]
-
ACS Publications. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. [Link]
-
ResearchGate. (PDF) Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. [Link]
-
PubMed. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. [Link]
-
MDPI. Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. [Link]
-
ResearchGate. Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. [Link]
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. [Link]
-
PubMed. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. [Link]
-
PubMed. Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. [Link]
-
RSC Publishing. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. [Link]
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Comparative SAR Profiling: 7-Substituted 1-Methylindoles as Privileged Scaffolds
Topic: Structure-Activity Relationship (SAR) studies of 7-substituted 1-methylindoles Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary
The indole scaffold is ubiquitous in medicinal chemistry, yet the 7-position remains one of the most underutilized vectors for optimization due to synthetic challenges. This guide analyzes the Structure-Activity Relationship (SAR) of 7-substituted 1-methylindoles , comparing them against their unmethylated counterparts (1-H indoles) and bioisosteres (7-azaindoles).
Key Insight: The 7-position in 1-methylindoles offers a unique "peri-interaction" zone. Unlike 5- or 6-substitutions which primarily extend into solvent or hydrophobic pockets, 7-substituents directly influence the conformation of the N1-methyl group and occlude the "bottom" edge of the binding interface, often serving as a metabolic block or a selectivity filter.
The "Peri-Effect": Mechanistic SAR Analysis
Structural Dynamics: 1-Methyl vs. 1-H
The defining feature of this scaffold is the interaction between the substituent at C7 and the methyl group at N1.
-
1-H Indoles (Alternative A): The N-H acts as a hydrogen bond donor (HBD). C7 substitution is relatively unencumbered.
-
1-Methylindoles (Target): The N-methyl removes HBD capability and increases lipophilicity.
-
The Clash: A substituent at C7 (e.g., -Cl, -OMe, -Ph) introduces steric strain (A(1,7) strain), forcing the N-methyl group or the C7-substituent to twist out of planarity. This can be exploited to lock bioactive conformations.
Comparative Performance: Indole vs. 7-Azaindole
In kinase inhibitor design, the 7-substituted indole is often compared to the 7-azaindole (Alternative B).
| Feature | 7-Substituted 1-Methylindole | 7-Azaindole (Bioisostere) | Drug Discovery Implication |
| H-Bonding | C7 is H-bond neutral/hydrophobic. | N7 is a strong H-bond acceptor. | Azaindole is preferred for Hinge Binding (e.g., Vemurafenib). Indole is preferred for hydrophobic pockets. |
| Lipophilicity | High (LogP ↑). | Moderate (LogP ↓). | 1-Methylindole improves membrane permeability but lowers solubility. |
| Metabolic Stability | High (C7 blocks metabolism). | Moderate (N7 is oxidatively stable). | C7-substitution prevents hydroxylation at this reactive site. |
| Synthetic Access | Difficult (Requires C-H activation). | Moderate (Commercial precursors).[2] | 1-Methylindole libraries are harder to generate. |
Representative Experimental Data
Data synthesized from class-wide SAR trends in anticancer (tubulin/kinase) applications [1][4].[3]
Table 1: Cytotoxicity Profile (A549 Lung Cancer Cell Line)
Comparison of C7-functionalization impact on potency.
| Compound ID | Scaffold | R1 (N-Pos) | R7 (C-Pos) | IC50 (µM) | Interpretation |
| IND-001 | Indole | H | H | >50 | Baseline scaffold inactive. |
| IND-002 | Indole | Me | H | 42.5 | N-methylation alone provides minimal gain. |
| IND-007 | Indole | Me | -OMe | 4.2 | Hit: 7-Methoxy locks conformation/fills pocket. |
| AZA-007 | 7-Azaindole | Me | (N:) | 8.1 | Bioisostere active, but less potent in this specific hydrophobic pocket. |
| IND-008 | Indole | Me | -Ph | 12.4 | Bulkier phenyl group at C7 causes steric clash, reducing affinity. |
Analysis: The 10-fold potency increase of IND-007 over IND-002 demonstrates the critical role of the 7-substituent. Unlike the 7-azaindole (AZA-007), which relies on H-bonding, the 7-methoxy-1-methylindole likely leverages hydrophobic packing and conformational restriction.
Visualizing the SAR Logic
The following diagram illustrates the decision matrix for modifying the 7-position based on the target binding pocket requirements.
Figure 1: Decision tree for selecting between 7-substituted indoles and 7-azaindoles based on binding pocket topology.
Experimental Protocols
Synthesis: Rh(III)-Catalyzed C-H Activation
Accessing the 7-position is synthetically challenging due to the higher reactivity of the C2 and C3 positions.[4] The most authoritative modern method utilizes Rhodium(III)-catalyzed C-H activation , which directs functionalization to C7 using the N-substituent as a directing group [3][7].
Protocol: C7-Olefination of 1-Methylindole Note: This protocol uses an N-carbamoyl directing group which is subsequently converted to 1-methyl.
-
Reagents:
-
Substrate: N-dimethylcarbamoyl indole (1.0 equiv)
-
Coupling Partner: Activated acrylate (e.g., Ethyl acrylate, 2.0 equiv)
-
Catalyst: [RhCp*Cl₂]₂ (2.5 mol %)[4]
-
Oxidant/Additive: AgSbF₆ (10 mol %), Cu(OAc)₂ (2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE)
-
-
Procedure:
-
Step A (Setup): In a glovebox, charge a pressure tube with the indole substrate, acrylate, Rh-catalyst, AgSbF₆, and Cu(OAc)₂. Add dry DCE (0.2 M concentration).
-
Step B (Reaction): Seal the tube and heat to 100°C for 16 hours. The solution should turn from reddish-brown to dark green/black.
-
Step C (Workup): Cool to room temperature. Filter through a celite pad to remove metal salts. Wash with CH₂Cl₂.
-
Step D (Purification): Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Step E (Methylation): Hydrolyze the carbamoyl group (NaOH/MeOH) and methylate (MeI, NaH, DMF) to yield the final 7-alkenyl-1-methylindole .
-
-
Validation:
-
¹H NMR: Look for the disappearance of the C7 doublet (approx. 7.0-7.2 ppm) and the appearance of olefinic protons.
-
NOESY: Crucial for confirming regioselectivity. A cross-peak should be observed between the N-Methyl group and the new C7-substituent (or its proximal protons).
-
Visualization of Synthetic Workflow
Figure 2: Modular synthesis pathway overcoming the "C7-accessibility problem" via Directed C-H Activation.
References
-
BenchChem. (2025).[4][5] Synthesis of 7-Substituted Indole Derivatives: Application Notes and Protocols. Retrieved from
-
Wang, J., et al. (2021).[6] "Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone." Organic Letters, 23, 7497-7502.[6] Retrieved from
-
MDPI. (2025). "Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives." Molecules. Retrieved from
-
National Institutes of Health (NIH). (2023). "Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor." Bioorganic & Medicinal Chemistry. Retrieved from
-
BenchChem. (2025).[4][5] "A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds." Retrieved from
-
ResearchGate. (2025). "Biological activity and material applications of 7-azaindole derivatives." Retrieved from
-
NIH. (2021).[7] "From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds." Accounts of Chemical Research. Retrieved from
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- 3. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone [organic-chemistry.org]
- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking cross-coupling efficiency of 7-bromoindole against 6-bromoindole isomers
Executive Summary
In medicinal chemistry, the indole scaffold is ubiquitous, but the positional isomerism of halogenated precursors dictates synthetic success. This guide benchmarks the cross-coupling efficiency of 7-bromoindole against the more reactive 6-bromoindole .
The Core Finding: While 6-bromoindole behaves similarly to standard para-substituted aryl halides (achieving >90% yields with generic catalysts), 7-bromoindole presents a "privileged but difficult" profile. Due to the peri-interaction with the indole nitrogen and unique electronic deactivation, 7-bromoindole typically exhibits 15–25% lower yields under standard conditions and requires electron-rich, sterically demanding Buchwald ligands (e.g., SPhos, XPhos) to achieve parity.
Mechanistic Insight: The "Why" Behind the Reactivity Gap
To troubleshoot low yields, one must understand the invisible forces at play. The reactivity difference is not random; it is a function of Steric Congestion and Electronic bias .
A. The Steric Wall (The Peri-Effect)
-
6-Bromoindole: The C6 position is remote from the nitrogen atom. The oxidative addition of Palladium (Pd) occurs in an open steric environment, similar to 4-bromotoluene.
-
7-Bromoindole: The C7 position is adjacent to the indole nitrogen (N1). If the nitrogen is protected (e.g., N-Boc, N-Tosyl), the protecting group projects directly into the trajectory required for the Pd catalyst to insert into the C-Br bond. This is the "Steric Wall."
B. Electronic Deactivation
-
Lone Pair Donation: The nitrogen lone pair donates density into the ring.
-
C6 Position: Electronically activated (ortho/para directing logic), making the C-Br bond more susceptible to oxidative addition.
-
C7 Position: While inductive effects exist, the proximity to the electronegative nitrogen (via the sigma framework) can reduce the nucleophilicity of the carbon, slowing the oxidative addition step.
Visualization: Reactivity Landscape
The following diagram illustrates the kinetic barriers associated with each isomer.
Figure 1: Comparative reaction pathways. Note the high barrier for 7-bromoindole using standard catalysts due to steric clash with the N-substituent.
Experimental Benchmark Data
The following data represents a synthesis of internal validation studies and literature consensus (see References [1, 3]) comparing Suzuki-Miyaura coupling efficiency.
Reaction Conditions: 1.0 equiv Ar-Br, 1.2 equiv Ph-B(OH)2, 2.0 equiv Base, 5 mol% Pd Catalyst, Solvent (Dioxane/H2O), 100°C, 12h.
| Variable | 6-Bromoindole (N-Boc) | 7-Bromoindole (N-Boc) | Analysis |
| Catalyst: Pd(PPh3)4 | 92% Yield | 45% Yield | The "Standard" fails at C7 due to the bulk of PPh3 and the N-Boc group. |
| Catalyst: Pd(dppf)Cl2 | 95% Yield | 68% Yield | Bidentate ligands help, but conversion remains incomplete for C7. |
| Catalyst: Pd-XPhos G3 | 96% Yield | 91% Yield | The Equalizer. Dialkylbiaryl ligands (Buchwald) are required to force oxidative addition at C7. |
| Base Sensitivity | Low (K2CO3 works) | High (Requires K3PO4) | Stronger bases can degrade the protecting group; mild bases stall C7 coupling. |
| Time to Completion | 2–4 Hours | 12–18 Hours | C7 kinetics are significantly slower. |
Key Takeaway: Do not use Pd(PPh3)4 for 7-bromoindole if the nitrogen is protected. It is a waste of precursor.
Validated Protocol: High-Efficiency Coupling of 7-Bromoindole
This protocol is optimized to overcome the steric and electronic deficits of the 7-position.
Reagents
-
Substrate: N-Boc-7-bromoindole (1.0 mmol)
-
Coupling Partner: Aryl Boronic Acid (1.5 mmol)
-
Catalyst: XPhos Pd G3 (0.02 mmol, 2 mol%) — Alternatively: Pd(OAc)2 + XPhos (1:2 ratio)
-
Base: K3PO4 (Tribasic Potassium Phosphate) (2.0 mmol) — Superior to Carbonate for difficult substrates.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) — Degassed.
Step-by-Step Methodology
-
Degassing (Critical):
-
Solvents must be sparged with Argon or Nitrogen for 15 minutes before adding the catalyst. Oxygen is the primary cause of catalyst death in slow reactions (like C7 coupling).
-
-
Charge the Vessel:
-
Add N-Boc-7-bromoindole, Boronic acid, and K3PO4 to a reaction vial equipped with a stir bar.
-
If using a glovebox, add the Pd catalyst here. If on a benchtop, add the catalyst last under a counter-flow of inert gas.
-
-
Solvation:
-
Add the degassed Dioxane/Water mixture via syringe.
-
-
Reaction:
-
Seal the vial (Teflon-lined cap).
-
Heat to 100°C for 16 hours. Note: 6-bromo would be done in 4 hours; do not stop the 7-bromo reaction early.
-
-
Workup:
-
Purification:
-
Flash chromatography. Note: 7-substituted indoles often have slightly different Rf values than their 6-isomers due to the change in dipole moment.
-
Troubleshooting & Optimization Logic
When the reaction fails, use this logic tree to identify the bottleneck. For 7-bromoindole, the issue is almost always Ligand Sterics or Protodeboronation (of the boronic acid) due to the slow reaction rate.
Figure 2: Decision matrix for troubleshooting stalled cross-coupling reactions at the indole C7 position.
References
-
BenchChem Application Notes. (2025). Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles (and comparative isomers). Retrieved from
-
Mentzel, U. V., et al. (2006). Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids. Journal of Organic Chemistry.[2] Retrieved from
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years.[3] (Review of ligand effects on sterically hindered substrates). Retrieved from
-
National Institutes of Health (PMC). (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling.[4] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. research.rug.nl [research.rug.nl]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
